

Application Notes and Protocols for SR10067 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of **SR10067**, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in mouse models. The following sections detail recommended dosages, administration protocols, and methodologies for assessing the pharmacodynamic effects of **SR10067**.

I. Compound Information and Dosing Guidelines

SR10067 is a potent and selective REV-ERB agonist that has been demonstrated to modulate circadian rhythms and associated behaviors in mice. The most commonly reported and effective dosage for in vivo studies in mouse models is 30 mg/kg, administered via intraperitoneal (i.p.) injection.[1]

Vehicle Formulation

A standard vehicle for the solubilization and administration of **SR10067** is a mixture of Cremophor EL, DMSO, and saline.

Table 1: SR10067 Vehicle Formulation



Component	Proportion
Cremophor EL	15%
DMSO	10%
Saline (0.9%)	75%

To prepare the vehicle, mix the components in the specified volumetric ratio.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for **SR10067** at a 30 mg/kg i.p. dose in mice are not extensively published, studies have shown that the concentration of **SR10067** in both plasma and brain remains above its half-maximal inhibitory concentration (IC50) for at least six hours post-administration.[1] This sustained activity makes it suitable for studying its effects on circadian-regulated processes.

II. Experimental Protocols

This section provides detailed protocols for behavioral and molecular assays commonly used to evaluate the efficacy of **SR10067** in mouse models.

A. Behavioral Assays

This test assesses anxiety-like and compulsive behaviors in mice.

Materials:

- Standard mouse cage (e.g., 26 x 20 x 14 cm)
- Bedding (e.g., corncob or sawdust), 5 cm deep
- 20 glass marbles (approximately 1.5 cm in diameter)
- Timer

Methodological & Application





- Acclimatize mice to the testing room for at least 1 hour before the experiment.
- Administer **SR10067** (30 mg/kg, i.p.) or vehicle to the mice.
- 30 minutes after injection, place each mouse individually into a cage with 20 marbles evenly spaced on the surface of the bedding.
- Leave the mouse undisturbed in the cage for 30 minutes.
- After the 30-minute period, carefully remove the mouse from the cage.
- Count the number of marbles that are at least two-thirds buried in the bedding.
- Compare the number of buried marbles between the SR10067-treated and vehicle-treated groups. A decrease in the number of buried marbles is indicative of anxiolytic-like effects.

The FST is used to assess behavioral despair, a common measure in the evaluation of antidepressant efficacy.

Materials:

- Glass beaker or cylinder (e.g., 25 cm tall, 10 cm in diameter)
- Water (23-25°C)
- Timer
- Towels

- Acclimatize mice to the testing room for at least 1 hour.
- Administer SR10067 (30 mg/kg, i.p.) or vehicle.
- 30-60 minutes post-injection, gently place each mouse into the beaker filled with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).
- The test duration is typically 6 minutes. Record the entire session.



- Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as
 the cessation of struggling and remaining floating in the water, making only small movements
 to keep the head above water.
- After the test, remove the mouse, dry it with a towel, and return it to its home cage.
- A decrease in immobility time in the SR10067-treated group compared to the vehicle group suggests an antidepressant-like effect.

Similar to the FST, the TST is another widely used assay to screen for antidepressant-like activity.

Materials:

- Tail suspension apparatus (a horizontal bar raised above the floor)
- Adhesive tape
- Timer

Protocol:

- Acclimatize mice to the testing room for at least 1 hour.
- Administer SR10067 (30 mg/kg, i.p.) or vehicle.
- 30-60 minutes after injection, suspend each mouse by its tail from the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.
 The mouse's body should hang approximately 50 cm above the floor.
- The test duration is typically 6 minutes.
- Record the total time the mouse remains immobile during the 6-minute session.
- A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

B. Molecular Assays



This protocol is for measuring the mRNA levels of REV-ERB α target genes, such as Bmal1 and Npas2, in mouse brain tissue.

Materials:

- TRIzol reagent or other RNA extraction kit
- Reverse transcription kit
- SYBR Green qPCR master mix
- qPCR instrument
- Primers for target and reference genes (see Table 2)

Table 2: Validated Mouse qRT-PCR Primer Sequences

Gene Name	Forward Primer (5'-3')	Reverse Primer (5'-3')
Bmal1	ACCTCGCAGAATGTCACAG GCA	CTGAACCATCGACTTCGTAG CG
Npas2	GCTGAAGATGCTGGAGATT G	GAGCTGGTTTGGGATAGGA G
Gapdh	AGGTCGGTGTGAACGGATT TG	GGGGTCGTTGATGGCAACA

- Following behavioral testing or at a designated time point after SR10067 administration, euthanize the mice and dissect the brain region of interest (e.g., hypothalamus, prefrontal cortex).
- Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
- Extract total RNA from the tissue using TRIzol or a similar method according to the manufacturer's instructions.



- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.
- Perform qPCR using SYBR Green master mix and the primers listed in Table 2. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Analyze the data using the $\Delta\Delta$ Ct method, normalizing the expression of the target genes to a stable reference gene (e.g., Gapdh).
- Compare the relative gene expression levels between SR10067-treated and vehicle-treated groups.

This protocol describes the detection of REV-ERBa protein levels in mouse brain tissue.

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-REV-ERBα (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology, used at a 1:1000 dilution)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system



- Homogenize brain tissue samples in ice-cold RIPA buffer.
- Centrifuge the lysates at 14,000 rpm for 15 min at 4°C and collect the supernatant.
- Determine the protein concentration of each sample using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-REV-ERBα antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathway and Experimental Workflow SR10067 Mechanism of Action

SR10067 acts as an agonist for REV-ERBα and REV-ERBβ, which are key components of the circadian clock machinery. As a transcriptional repressor, REV-ERBα, when bound by **SR10067**, recruits the NCoR-HDAC3 corepressor complex to the regulatory regions of its target genes. This leads to the repression of their transcription. Key direct targets of REV-ERBα include the core clock genes Bmal1 and Npas2. By repressing these transcriptional activators, **SR10067** modulates the expression of numerous downstream clock-controlled genes involved in metabolism, inflammation, and behavior.





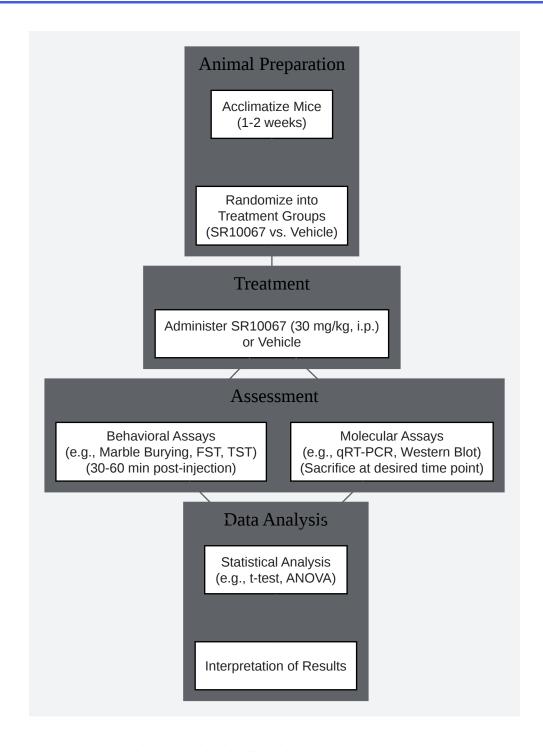
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Caption: SR10067 signaling pathway in a target cell.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of **SR10067** in mouse models.





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Caption: General experimental workflow for **SR10067** in vivo studies.

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References

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